molecular formula C11H12N2O2 B2387718 4,6-dimethoxyquinolin-8-amine CAS No. 63456-97-3

4,6-dimethoxyquinolin-8-amine

Cat. No.: B2387718
CAS No.: 63456-97-3
M. Wt: 204.229
InChI Key: WCWUDEWBSKPLPF-UHFFFAOYSA-N
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Description

4,6-Dimethoxyquinolin-8-amine is an organic compound with the molecular formula C11H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxyquinolin-8-amine typically involves the nitration of 3,4-dimethoxyacetophenone followed by reduction and cyclization steps. One common method includes the following steps :

    Nitration: 3,4-dimethoxyacetophenone is nitrated to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as stannous chloride.

    Cyclization: The resulting compound undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxyquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitro groups are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4,6-Dimethoxyquinolin-8-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dual methoxy groups at positions 4 and 6 enhance its solubility and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

4,6-dimethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUDEWBSKPLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=C(C2=NC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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